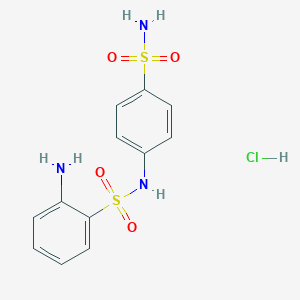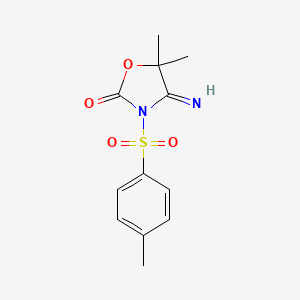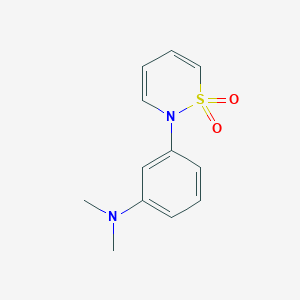
(E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide is an organic compound characterized by the presence of a chloro group, an ethylsulfanyl group, and an enamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethylsulfanylbenzene and but-2-enamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the amide and facilitate the nucleophilic attack on the benzene ring.
Catalysts: Palladium catalysts are commonly used to promote the coupling reaction between the benzene derivative and the but-2-enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of kinase activity or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(3-chlorophenyl)but-2-enamide: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
(E)-N-(4-ethylsulfanylphenyl)but-2-enamide: Lacks the chloro group, affecting its biological activity and applications.
(E)-N-(3-chloro-4-methylphenyl)but-2-enamide: Contains a methyl group instead of an ethylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
(E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide is unique due to the presence of both the chloro and ethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-ethylsulfanylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-3-5-12(15)14-9-6-7-11(16-4-2)10(13)8-9/h3,5-8H,4H2,1-2H3,(H,14,15)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZSISKMVZFQG-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)NC(=O)C=CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=C(C=C(C=C1)NC(=O)/C=C/C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B8039970.png)






![9-phenyl-7,8-dihydro-6H-pyrimido[2,1-b][1,3,5]thiadiazin-5-ium-2,4-dione;chloride](/img/structure/B8040040.png)



